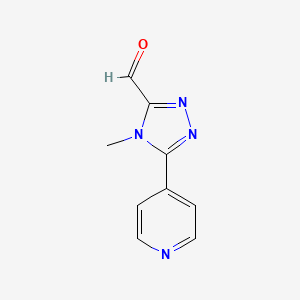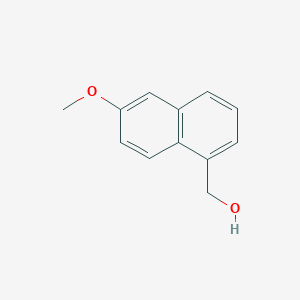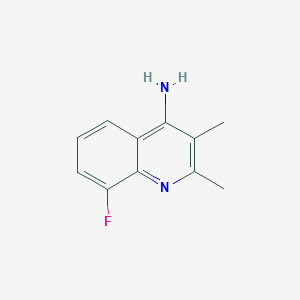![molecular formula C10H8N2O2 B11906768 1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol CAS No. 23012-72-8](/img/structure/B11906768.png)
1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol is a chemical compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon. In this case, the compound features a fused ring system that includes both furan and quinoxaline moieties. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of o-arylalkynylquinoline aldehydes, which undergo a nucleophilic addition/cyclization reaction in the presence of catalysts such as cesium fluoride and trimethyl trifluoromethyl silane . The reaction conditions often include the use of solvents like water and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable catalysts, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its antioxidant and radical-scavenging activities.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to stabilize free radicals and prevent oxidative damage to biomolecules . The compound’s structure allows it to interact with and neutralize reactive oxygen species, thereby protecting cells and tissues from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol include other furoquinoline and quinoxaline derivatives, such as:
- 1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide
- 4-methyl-2,3-dihydrofuro[2,3-b]quinolin-6-ol
Uniqueness
What sets this compound apart from similar compounds is its specific ring structure and the presence of the hydroxyl group, which contribute to its unique chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
23012-72-8 |
|---|---|
Molekularformel |
C10H8N2O2 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
1,3-dihydrofuro[3,4-b]quinoxalin-3-ol |
InChI |
InChI=1S/C10H8N2O2/c13-10-9-8(5-14-10)11-6-3-1-2-4-7(6)12-9/h1-4,10,13H,5H2 |
InChI-Schlüssel |
LOZVTTOKTVNIAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=NC3=CC=CC=C3N=C2C(O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Isoxazolo[4,5-c]quinolin-3-amine](/img/structure/B11906709.png)
![5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11906716.png)
![(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11906724.png)








![2-Chlorooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B11906784.png)
